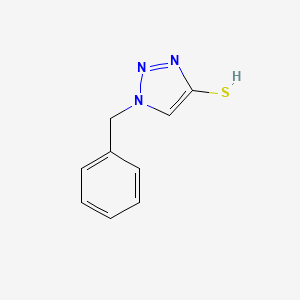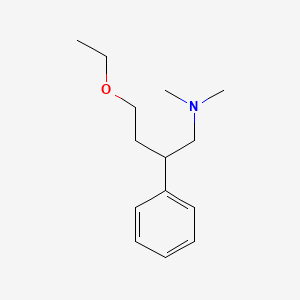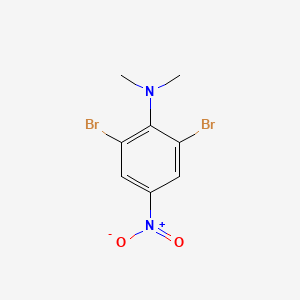
Salethamide maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Salethamide maleate is a compound developed as an anti-inflammatory agent and analgesic . It is a salt form of salethamide, which enhances its stability and solubility. Despite its potential, detailed studies and applications of this compound are limited.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of salethamide maleate typically involves the reaction of salethamide with maleic acid. The reaction conditions include:
Temperature: Moderate temperatures are usually sufficient.
Solvent: Common solvents include water or ethanol.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix salethamide and maleic acid.
Purification: The product is purified through crystallization or filtration.
Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
Salethamide maleate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its use in pain relief and inflammation reduction.
Wirkmechanismus
The mechanism of action of salethamide maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets inflammatory pathways and pain receptors.
Pathways Involved: The compound inhibits the production of inflammatory mediators and modulates pain signaling pathways, leading to its analgesic and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpheniramine Maleate: An antihistamine used to treat allergy symptoms.
Dexchlorpheniramine Maleate: A more potent isomer of chlorpheniramine with similar uses.
Uniqueness
Salethamide maleate is unique due to its specific anti-inflammatory and analgesic properties, which differentiate it from other similar compounds primarily used for allergy relief.
Eigenschaften
CAS-Nummer |
24381-55-3 |
|---|---|
Molekularformel |
C17H24N2O6 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-[2-(diethylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C13H20N2O2.C4H4O4/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16;5-3(6)1-2-4(7)8/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
WIUYTBGLPMBEKI-BTJKTKAUSA-N |
Isomerische SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


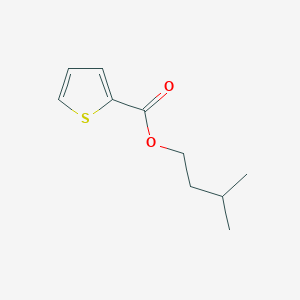

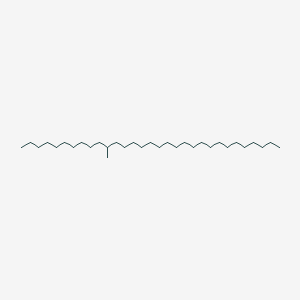
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
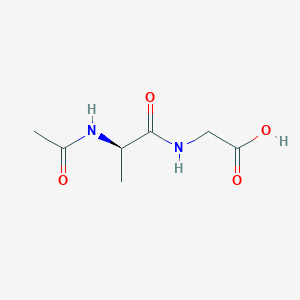
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
